molecular formula C28H24N2O2 B323820 N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE

N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE

Cat. No.: B323820
M. Wt: 420.5 g/mol
InChI Key: QONRTUMCXWVOIC-UHFFFAOYSA-N
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Description

N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE is a complex organic compound with the molecular formula C28H24N2O2 and a molecular weight of 420.50236 . This compound is characterized by its unique structure, which includes benzoylanilino and phenylbenzamide groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE typically involves the reaction of benzoyl chloride with aniline to form benzoylaniline. This intermediate is then reacted with N-phenylethylenediamine under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzoylanilino)ethyl]-N-methylbenzamide
  • N-[2-(benzoylanilino)ethyl]-N-ethylbenzamide
  • N-[2-(benzoylanilino)ethyl]-N-propylbenzamide

Uniqueness

N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C28H24N2O2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-(N-benzoylanilino)ethyl]-N-phenylbenzamide

InChI

InChI=1S/C28H24N2O2/c31-27(23-13-5-1-6-14-23)29(25-17-9-3-10-18-25)21-22-30(26-19-11-4-12-20-26)28(32)24-15-7-2-8-16-24/h1-20H,21-22H2

InChI Key

QONRTUMCXWVOIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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